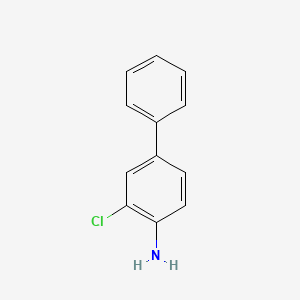

3-Chloro-biphenyl-4-ylamine

Description

Contextualization within Biphenyl (B1667301) and Halogenated Aniline (B41778) Chemistry

The chemical nature of 3-Chloro-biphenyl-4-ylamine is best understood by examining its constituent parts: the biphenyl structure and the halogenated aniline moiety. Biphenyl, consisting of two connected phenyl rings, is a foundational structure in organic chemistry. rsc.org While relatively non-reactive on its own, its derivatives are crucial as heat transfer agents, fungicides, and precursors to widely used compounds like polychlorinated biphenyls (PCBs). wikipedia.org The synthesis of biphenyls can be achieved through various methods, including the Ullmann reaction and the Suzuki-Miyaura coupling reaction. rsc.org

Anilines, or aminobenzenes, are highly significant in synthetic chemistry due to the activating, ortho-para directing nature of the amino group (-NH₂) in electrophilic aromatic substitution reactions. byjus.com However, this high reactivity can sometimes lead to over-substitution or undesirable side reactions, such as in direct nitration or Friedel-Crafts reactions. libretexts.org The introduction of a halogen, such as chlorine, to the aniline ring modulates its electronic properties and reactivity. Halogenated anilines are therefore important intermediates, allowing for more controlled synthesis of complex aromatic compounds. organic-chemistry.org

This compound combines these features, possessing a biphenyl core for structural rigidity and specific spatial orientation, an amino group that serves as a key functional handle for further chemical transformations, and a chlorine atom that influences the molecule's reactivity and physical properties. ontosight.ai

Significance of Biphenylamine Scaffolds in Synthetic Organic Methodologies

Biphenylamine scaffolds, the core structure of this compound, are considered privileged structures in medicinal chemistry and materials science. mdpi.com Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance. rsc.org The development of efficient synthetic methods to construct these biaryl systems is a continuous focus of chemical research. mdpi.com

In synthetic organic methodologies, biphenylamine scaffolds are versatile building blocks for several reasons:

Structural Rigidity and Tunability: The biphenyl unit provides a well-defined and rigid backbone, which is often desirable for designing molecules with specific binding properties to biological targets. The rotational barrier around the bond connecting the two phenyl rings can be influenced by substituents, allowing for the creation of atropisomers with unique stereochemistry. wikipedia.org

Versatile Functionalization: The amino group on the biphenylamine scaffold is a nucleophilic center and a versatile functional handle. It can be readily diazotized, acylated, or used in coupling reactions to build more complex molecular architectures. libretexts.org

Foundation for Biologically Active Molecules: The biphenylamine motif is present in numerous compounds with significant biological activity. For instance, it forms the core of certain agricultural fungicides and is a key intermediate in the synthesis of various pharmaceuticals. evitachem.com The ability to introduce different substituents onto the biphenylamine framework allows chemists to fine-tune the pharmacological profile of a molecule.

The strategic use of these scaffolds in synthetic pathways, often referred to as a "scaffolding strategy," enables the systematic construction of libraries of compounds for drug discovery and materials research. researchgate.netmdpi.com

Research Trajectory and Evolution of Synthetic Interest in this compound

The synthetic interest in this compound and related compounds has evolved in line with advances in cross-coupling methodologies and an increased understanding of the role of biphenyl structures in bioactive molecules. The history of biphenyl chemistry dates back over a century, with early methods like the Wurtz-Fittig and Ullmann reactions paving the way for C-C bond formation. rsc.org

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, revolutionized the synthesis of substituted biphenyls and aryl amines. rsc.orgacs.org These methods offer high efficiency and functional group tolerance, making previously challenging syntheses more accessible. For example, this compound can be synthesized via a Suzuki coupling between 3-chlorophenylboronic acid and 4-bromoaniline (B143363). chemicalbook.com

Research has also been driven by the need for specific building blocks for targeted applications. For instance, substituted biphenylamines are crucial intermediates in the synthesis of complex heterocyclic systems like benzimidazoles, which are investigated for their potential as antihypertensive agents. chalcogen.ro The specific substitution pattern of this compound makes it a valuable precursor in multi-step syntheses where regiochemical control is critical. The continued exploration of new synthetic routes, including more sustainable and environmentally friendly methods, indicates an ongoing interest in this class of compounds. analis.com.my

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYBPJQUOYBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205922 | |

| Record name | 4-Biphenylamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5730-85-8 | |

| Record name | 4-Biphenylamine, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005730858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro Biphenyl 4 Ylamine and Its Derivatives

Direct Synthetic Routes to 3-Chloro-biphenyl-4-ylamine

Direct routes to this compound primarily involve the formation of the aryl-aryl bond as the central transformation. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods in this category.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are highly effective in forging carbon-carbon bonds between two aromatic rings. Several protocols have been developed, with the Suzuki-Miyaura coupling being one of the most widely used due to its mild reaction conditions and the commercial availability of its reagents.

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl (B1667301) product and regenerate the catalyst. libretexts.org

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of a 3-chlorophenylboronic acid derivative with a 4-haloaniline derivative.

Coupling of a 4-aminophenylboronic acid derivative with a 1-halo-3-chlorobenzene.

Aryl chlorides can be used as substrates, though they are generally less reactive than aryl bromides or iodides. rsc.orgorganic-chemistry.org The selection of an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand is crucial for an efficient reaction. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. libretexts.org

While a specific protocol directly yielding this compound is not extensively detailed, the synthesis of its nitro precursor, 3-chloro-4-nitro-biphenyl, via Suzuki coupling has been reported. This reaction involves the coupling of 4-nitroiodobenzene with 3-chlorophenylboronic acid pinacol (B44631) ester. The subsequent reduction of the nitro group, which is a standard procedure, would then yield the target amine.

A representative protocol for a related Suzuki-Miyaura coupling is the reaction of 4-bromochlorobenzene with phenylboronic acid. This reaction is conducted in aqueous ethanol (B145695) at room temperature using a palladium standard solution and potassium hydroxide (B78521) as the base, yielding 4-chloro-1,1'-biphenyl. chemspider.com This illustrates the feasibility of using halogenated benzenes in Suzuki couplings.

Table 1: Example of a Suzuki-Miyaura Reaction for a Biphenyl Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 4-bromochlorobenzene | Phenylboronic acid | Palladium standard solution | KOH | 95% Ethanol/Water | 4-chloro-1,1'-biphenyl | 64% | chemspider.com |

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also instrumental in the synthesis of biphenyls. These include the Stille, Hiyama, and Negishi couplings, each utilizing different organometallic reagents.

Stille Coupling: This reaction couples an organotin compound with an organic halide. rsc.orgwikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. libretexts.orgrsc.org

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner for an organic halide. organic-chemistry.orgumich.edu A key step in this reaction is the activation of the silicon-carbon bond, often achieved with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org

Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. rsc.orgwikipedia.org The Negishi coupling is known for its high reactivity and functional group tolerance. wikipedia.org Palladacycle precatalysts have been shown to be effective in Negishi couplings of aminobiphenyls.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction. While it primarily forms C-N bonds by coupling an amine with an aryl halide, wikipedia.orguwindsor.canumberanalytics.com it can be used in a two-step sequence to produce aminobiphenyls. For instance, a halo-biphenyl could be synthesized first via a C-C coupling reaction, followed by a Buchwald-Hartwig amination to introduce the amino group. researchgate.net

Table 2: Overview of Alternative Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

| Stille Coupling | Organotin | Palladium | Mild conditions, but reagents are toxic. rsc.orgwikipedia.org |

| Hiyama Coupling | Organosilane | Palladium | Requires an activator (e.g., fluoride); reagents are less toxic. organic-chemistry.org |

| Negishi Coupling | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. rsc.orgwikipedia.org |

Suzuki-Miyaura Coupling Protocols

Multi-Step Conversions from Precursor Compounds

An alternative to the direct formation of the aryl-aryl bond is the modification of a pre-existing biphenyl scaffold or the sequential construction of the substituted aromatic rings.

Nitration-Reduction Sequences on Biphenyl Derivatives

A common and effective multi-step strategy involves the nitration of a biphenyl derivative followed by the reduction of the nitro group to an amine. For the synthesis of this compound, this would typically involve the nitration of 3-chlorobiphenyl. The directing effects of the chloro group would lead to a mixture of isomers, with the desired 3-chloro-4-nitrobiphenyl being one of the products.

Alternatively, and more directly, one can synthesize 3-chloro-4-nitrobiphenyl via a Suzuki coupling, as previously mentioned, and then reduce the nitro group. The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation using a palladium catalyst or reduction with metals in acidic media, such as iron powder in acetic acid. mdpi.com

Diazotization and Subsequent Coupling Reactions (e.g., Gomberg-Bachmann Reaction)

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation that proceeds via a radical mechanism. wikipedia.orgchemeurope.com The reaction involves the treatment of an aryl diazonium salt with an aromatic compound in the presence of a base. lkouniv.ac.in The diazonium salt is typically generated in situ from the corresponding aniline (B41778) by treatment with nitrous acid at low temperatures.

To synthesize this compound using this approach, one could, in principle, react the diazonium salt of 3-chloroaniline (B41212) with benzene (B151609). However, this would yield 3-chlorobiphenyl, which would then require a subsequent nitration and reduction sequence as described above. A more direct, albeit potentially low-yielding, approach would be the reaction of a diazonium salt with an aniline derivative. The Gomberg-Bachmann reaction offers a wide scope but often suffers from low yields due to the many possible side reactions of the highly reactive diazonium salts. wikipedia.orgchemeurope.com Improvements to the reaction have been developed, such as using diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst. wikipedia.org

A related process is the Sandmeyer reaction, which uses copper salts to convert diazonium salts into aryl halides or cyanides. lkouniv.ac.in While not a direct C-C bond-forming reaction in the same vein as the Gomberg-Bachmann, it is a key transformation of diazonium salts. The use of diazonium salts in radical aryl-aryl couplings has been shown to be feasible even in highly diluted aqueous solutions. acs.orgacs.org

Selective Functionalization Strategies

The synthesis of this compound and its derivatives hinges on the strategic introduction of chloro and amino functionalities onto a biphenyl scaffold. This requires precise control over the reaction sequence and methodology to ensure the correct placement of each group.

Approaches to Introduce Chloro and Amino Groups on Biphenyl Core

The construction of the this compound framework is primarily achieved through carbon-carbon and carbon-nitrogen bond-forming reactions, with palladium-catalyzed cross-coupling methods being the most prominent.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming the C-C bond that creates the biphenyl core. researchgate.netresearchgate.net The typical approach involves the reaction of an arylboronic acid with an aryl halide. For this compound, two primary Suzuki-Miyaura pathways are feasible:

Coupling of 3-Chlorophenylboronic acid with a 4-haloaniline (e.g., 4-bromoaniline (B143363) or 4-iodoaniline). chemicalbook.com

Coupling of 4-Aminophenylboronic acid with a 1-halo-3-chlorobenzene (e.g., 1-bromo-3-chlorobenzene).

An alternative strategy involves introducing the amino group after the biphenyl core has been formed. This can be accomplished by coupling 3-chlorophenylboronic acid with a nitrated aryl halide, such as 4-bromo-1-nitrobenzene. The resulting 3'-chloro-4-nitrobiphenyl is then subjected to a reduction reaction, commonly using catalysts like Pt/C, to convert the nitro group into the desired amine functionality.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming the C-N bond and can be employed as a key step in the synthesis. wikipedia.orgresearchgate.net Starting with a pre-formed 4-amino-3'-chlorobiphenyl is not the typical application, but the reaction is central to synthesizing a vast range of substituted biphenylamines. For instance, derivatives could be synthesized by coupling various amines with a suitable chloro-substituted biphenyl halide. The development of the Buchwald-Hartwig amination has significantly expanded the ability to create diverse aryl amines under relatively mild conditions, often replacing harsher classical methods. wikipedia.org

Ullmann Condensation/Coupling: A classical method, the Ullmann reaction uses a copper catalyst to couple two aryl halide molecules. iitk.ac.inwikipedia.org While effective, it often requires harsh reaction conditions, such as high temperatures. mdpi.com Modern variations have improved the scope and conditions, but palladium-catalyzed methods are generally preferred for their higher efficiency and milder requirements for synthesizing unsymmetrical biphenyls. researchgate.netwikipedia.org The Ullmann condensation can also be used for C-N bond formation, arylating amines with aryl halides using a copper catalyst. cdnsciencepub.com

Table 1: Comparison of Primary Synthetic Routes for this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Typical Conditions | Key Advantages/Disadvantages |

| Suzuki-Miyaura Coupling | 3-Chlorophenylboronic acid | 4-Bromoaniline | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., DME, Toluene/H₂O) mdpi.com | Adv: High yields, good functional group tolerance, mild conditions. Disadv: Boronic acids can be unstable. |

| Suzuki-Miyaura + Reduction | 3-Chlorophenylboronic acid | 4-Chloro-1-nitrobenzene | Palladium(0) catalyst | High temperature, continuous flow or batch microwave | Adv: Avoids handling potentially reactive anilines directly in coupling. Disadv: Adds an extra reduction step to the synthesis. |

| Ullmann Coupling | 1-Bromo-3-chlorobenzene | 4-Iodoaniline | Copper powder or salts | High temperatures (>200°C), often in polar aprotic solvents like DMF mdpi.com | Adv: Copper is less expensive than palladium. Disadv: Harsh conditions, often lower yields, limited substrate scope. wikipedia.org |

Regioselectivity Control in Biphenyl Synthesis

Regioselectivity, the control of substituent placement, is fundamental to the synthesis of a specific isomer like this compound.

In cross-coupling reactions like the Suzuki-Miyaura, regioselectivity is primarily dictated by the predefined substitution patterns of the reacting partners. chemicalbook.com By choosing 3-chlorophenylboronic acid and 4-bromoaniline, the final positions of the chloro and amino groups are locked in from the start.

However, when synthesizing more complex derivatives from polysubstituted starting materials, controlling the reaction site becomes more challenging. For instance, in the coupling of a dibromobenzene, the reaction's regioselectivity can be influenced by several factors:

Electronic Effects: Electron-withdrawing or -donating groups on the aromatic ring can activate or deactivate a particular C-Br bond towards oxidative addition to the palladium catalyst. rsc.org

Steric Hindrance: Bulky substituents near one of the halogen atoms can sterically hinder its approach to the catalytic center, favoring reaction at the less hindered site. rsc.org

Directing Groups: The strategic placement of a functional group on the substrate can direct the coupling to a specific position. Studies have shown that even a vinyl group can serve as a regiochemical control element, directing Suzuki couplings to the distal bromide in a dibromobenzene system. rsc.org

A more advanced strategy for functionalizing the biphenyl core is through directed C-H activation . This approach uses a directing group on the molecule to guide a transition metal catalyst to a specific C-H bond, allowing for the introduction of new functional groups with high regioselectivity. For example, a nitrile group on a biphenyl scaffold has been shown to direct meta-C-H functionalization, a process that can be used to introduce iodo, acetoxy, or olefin groups. nih.govnih.gov The nitrile can subsequently be converted to an amine, providing a novel route to complex biphenylamine derivatives. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of synthetic routes to this compound is highly dependent on the optimization of catalyst systems and reaction parameters such as solvents and temperature.

Ligand Design for Enhanced Catalytic Activity

In palladium-catalyzed cross-coupling reactions, the ligand bound to the palladium center is paramount. It influences the catalyst's stability, activity, and selectivity. The development of sophisticated phosphine ligands has been a driving force in the advancement of reactions like the Buchwald-Hartwig amination and Suzuki coupling. wikipedia.orguwindsor.ca

Key characteristics of effective ligands include:

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the crucial oxidative addition step of the catalytic cycle.

Steric Bulk: Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst. uwindsor.ca They can also help prevent the formation of inactive catalyst dimers.

For the synthesis of biphenylamines, several classes of ligands have proven effective. Buchwald-type biaryl phosphine ligands, such as X-Phos , RuPhos , and BrettPhos , are exceptionally active for C-N bond formation, allowing for the coupling of a wide range of aryl halides and amines with high efficiency. researchgate.netbeilstein-journals.org Other important ligands include chelating phosphines like DPEphos and (rac)-BINAP , which have been used for coupling anilines with aryl bromides. mit.edu The choice of ligand often depends on the specific substrates; for example, coupling electron-poor anilines or sterically hindered substrates may require a more active and specialized ligand system. mit.edu

Table 2: Selected Ligands for Palladium-Catalyzed Synthesis of Biphenylamines and Derivatives

| Ligand Name/Type | Structure | Typical Application/Reaction | Key Features |

| X-Phos | Buchwald-Hartwig Amination | Highly active for C-N coupling of aryl chlorides and bromides; effective for sterically hindered substrates. beilstein-journals.org | |

| (rac)-BINAP | Buchwald-Hartwig Amination | A classic chelating ligand used in early developments of Pd-catalyzed amination. mit.edu | |

| DPEphos | Buchwald-Hartwig Amination | Forms a highly active catalyst with Pd(OAc)₂ for coupling anilines with aryl bromides, tolerating steric congestion. mit.edu | |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | A stable and widely used pre-catalyst for C-C bond formation involving heteroaryl compounds. mdpi.com | |

| Di-tert-butylneopentylphosphine (DTBNpP) | α-Arylation of Ketones, Suzuki Coupling | An effective, sterically demanding monophosphine ligand for various cross-coupling reactions. researchgate.net |

Solvent Effects and Reaction Environment Studies

The reaction environment, particularly the choice of solvent and base, plays a critical role in the outcome of cross-coupling reactions.

Polar Aprotic Solvents: Solvents like DMF, DMAc, toluene, and dioxane are commonly used. beilstein-journals.orgacs.org They are generally effective at dissolving the various components of the reaction mixture.

Polarity and Reaction Mechanism: In Buchwald-Hartwig aminations, the solvent polarity can have a complex effect. In nonpolar solvents like toluene, an anionic base is needed to deprotonate the palladium-amine complex. acs.org In more polar solvents, dissociation of the halide from the palladium center is easier, but the solvent can also form strong complexes with the catalyst, potentially creating an overly stable resting state and slowing the reaction. acs.org

Protic vs. Aprotic Solvents: Polar protic solvents like water and alcohols can stabilize ionic intermediates, which can accelerate Sₙ1-type reactions. libretexts.org However, they can also solvate and deactivate nucleophiles through hydrogen bonding, potentially slowing Sₙ2-type pathways. youtube.com The use of water as a "green" solvent has been explored, for instance in ligand-free Pd/C-catalyzed homocoupling reactions. researchgate.net

Base and Temperature: The choice of base is integral to the catalytic cycle, as it is required to deprotonate the amine nucleophile or facilitate the regeneration of the catalyst. uwindsor.ca Common bases include alkali metal carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu). mdpi.combeilstein-journals.org The strength of the base must be matched to the acidity of the amine and the tolerance of other functional groups.

Reaction temperature is also a key parameter to optimize. While many modern catalytic systems operate at or slightly above room temperature, some less reactive substrates, such as aryl chlorides, may require heating to achieve a reasonable reaction rate. researchgate.net Microwave irradiation has emerged as a valuable tool to accelerate reactions, significantly reducing reaction times from hours to minutes. beilstein-journals.orgrsc.org

Chemical Reactivity and Transformation Mechanisms of 3 Chloro Biphenyl 4 Ylamine

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 3-Chloro-biphenyl-4-ylamine is a primary site for chemical modifications, readily undergoing reactions with electrophilic reagents. Its nucleophilic character drives a variety of transformations, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Nucleophilic Substitution Reactions with Electrophiles

The amino group of this compound can act as a nucleophile, attacking electron-deficient centers. solubilityofthings.com This reactivity is fundamental to many of its synthetic applications. For instance, it can react with alkyl halides in nucleophilic substitution reactions, although specific examples for this compound are not extensively documented in the provided results. evitachem.com Generally, aromatic amines can participate in electrophilic substitution reactions, a characteristic that makes them useful for creating more complex organic molecules.

Formation and Reactivity of Diazonium Salts

A pivotal reaction of primary aromatic amines, including this compound, is diazotization. byjus.com This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (usually 0-5 °C). byjus.comwikipedia.org The resulting diazonium salt, 3-chloro-biphenyl-4-diazonium chloride, is a highly versatile intermediate. wikipedia.org

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating a wide range of substitution reactions where it can be replaced by various nucleophiles. masterorganicchemistry.com While specific examples for the diazonium salt of this compound are not detailed, analogous aromatic diazonium salts undergo well-established transformations. These include the Sandmeyer reaction for introducing halides (-Cl, -Br) or cyano (-CN) groups using copper(I) salts, and the Schiemann reaction for introducing fluorine (-F) using fluoroboric acid (HBF₄). masterorganicchemistry.com Furthermore, diazonium salts can be hydrolyzed to phenols by heating in an aqueous solution. wikipedia.org They can also participate in coupling reactions, such as the Gomberg-Bachmann reaction, to form biaryls. wikipedia.org A patent describes a Gomberg-Buckman reaction involving a diazonium salt derived from p-chloroaniline to synthesize a key intermediate for the fungicide boscalid. google.com

Table 1: General Reactions of Aromatic Diazonium Salts

| Reaction Name | Reagents | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |

| Hydrolysis | H₂O, Heat | -OH |

| Gomberg-Bachmann Reaction | Benzene (B151609), NaOH | -C₆H₅ |

This table represents general transformations of aryldiazonium salts and are expected to be applicable to the diazonium salt of this compound.

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ekb.egjetir.org This reaction typically involves heating the reactants, often in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the product. rsc.org The general structure of a Schiff base is characterized by a carbon-nitrogen double bond (azomethine group). ekb.eg

Schiff bases are themselves valuable intermediates and exhibit a range of biological activities. ekb.eg They can also serve as ligands for the formation of metal complexes. scirp.org While specific Schiff bases derived from this compound are not explicitly detailed in the search results, the reaction is a fundamental transformation for primary amines. ekb.eg For example, a study describes the synthesis of Schiff bases by reacting various primary amines with aldehydes, highlighting the versatility of this reaction. researchgate.net

Amide and Carbamate Formation

The nucleophilic amino group of this compound can react with acylating agents, such as acid chlorides or anhydrides, to form amides. This is a common and robust reaction for forming a stable amide linkage.

Furthermore, the amino group can be converted into a carbamate. Carbamates can be synthesized through various methods, including the reaction of an amine with a chloroformate or by a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org Research on related biphenyl-3-yl carbamates has been conducted to develop inhibitors for fatty acid amide hydrolase (FAAH). nih.gov For instance, carbamates have been synthesized by reacting an appropriate amine with cyclohexyl isocyanate. nih.gov Another study describes the synthesis of thiadiazole-based carbamates, which have shown inhibitory activity against endocannabinoid-hydrolyzing enzymes. core.ac.uk

Reactions Involving the Halogen Atom

The chlorine atom on the biphenyl (B1667301) ring of this compound is an aryl chloride, which is typically less reactive towards nucleophilic substitution than alkyl halides due to the strength of the C-Cl bond and electron repulsion from the aromatic ring. praadisedu.com However, it can readily participate in transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling of the Aryl Chloride

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. nih.goveie.gr Palladium-catalyzed reactions are particularly prominent in this area. uwindsor.ca

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of new C-N bonds by reacting an aryl halide with an amine. organic-chemistry.org While this would involve reacting this compound as the amine component, the aryl chloride functionality can also participate in such couplings with other amines.

More relevant to the reactivity of the chlorine atom are Suzuki-Miyaura, Negishi, and Stille couplings, which form new carbon-carbon bonds. researchgate.net In a Suzuki-Miyaura coupling, the aryl chloride would react with an organoboron compound in the presence of a palladium catalyst and a base. A study on the synthesis of O-biphenyl-3-yl carbamates utilized a palladium-catalyzed Suzuki coupling between an aryl boronic acid and an aryl halide to construct the biphenyl core. nih.gov Similarly, a Negishi coupling would involve an organozinc reagent, and a Stille coupling would use an organotin reagent. researchgate.netuni-muenchen.de These reactions provide a versatile means to further functionalize the biphenyl scaffold of this compound by creating a new bond at the position of the chlorine atom.

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), Base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | C-N |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | C-C |

| Stille Coupling | Organotin Reagent | Pd catalyst | C-C |

This table represents general transformations applicable to aryl chlorides like the one present in this compound.

Nucleophilic Aromatic Substitution (SₙAr) Investigations

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SₙAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. numberanalytics.commasterorganicchemistry.com These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. libretexts.org

In the case of this compound, the leaving group would be the chloride ion. However, the molecule lacks the necessary activation for facile SₙAr reactions. The key factors disfavoring this pathway are:

Presence of a Strong Electron-Donating Group: The amino (-NH₂) group at the 4-position is a powerful electron-donating group. It increases the electron density on the aromatic ring through resonance, making the ring nucleophilic rather than electrophilic. govtpgcdatia.ac.in This inherent high electron density repels incoming nucleophiles, rendering the molecule highly unreactive towards SₙAr.

Lack of Strong Electron-Withdrawing Groups: The molecule does not possess strong electron-withdrawing substituents like nitro (-NO₂) or cyano (-CN) groups that are typically required to stabilize the negative charge of the SₙAr intermediate. numberanalytics.comlibretexts.org

Therefore, investigations into the SₙAr reactivity of this compound would be expected to show very low to no reactivity under standard conditions. The substitution of the chlorine atom would require harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are mechanistically distinct from the addition-elimination pathway of SₙAr. govtpgcdatia.ac.in

Electrophilic Aromatic Substitution (EAS) on the Biphenyl System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of EAS on this compound are determined by the combined influence of the amino and chloro substituents.

Regioselectivity Directed by Existing Substituents

The position of electrophilic attack is directed by the existing substituents on the biphenyl rings. Both the amino group and the chlorine atom are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.pubmasterorganicchemistry.com

Ring A (with -NH₂ group): The amino group is a powerful ortho-, para-director. It strongly activates the ring it is attached to. The para position is already occupied by the phenyl group. Therefore, the amino group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). However, position 3 is already substituted with a chlorine atom. Thus, the primary site for electrophilic attack on this ring would be position 5.

Activation and Deactivation Effects of Chloro and Amino Groups

Substituents on a benzene ring can either increase (activate) or decrease (deactivate) its reactivity towards electrophiles compared to unsubstituted benzene. numberanalytics.comchadsprep.com This is determined by the interplay of inductive and resonance effects.

Amino Group (-NH₂): The amino group is a strong activating group . youtube.com

Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, significantly increasing its electron density and making it more attractive to electrophiles. This resonance donation is a powerful activating effect. pressbooks.pub

Inductive Effect: Nitrogen is more electronegative than carbon, so it exerts a weak electron-withdrawing inductive effect. However, the resonance effect is far more dominant.

Chloro Group (-Cl): The chloro group is a weak deactivating group . masterorganicchemistry.com

Inductive Effect: Chlorine is highly electronegative and withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic attack.

Resonance Effect: Chlorine has lone pairs of electrons that can be donated to the ring through resonance. This effect opposes the inductive effect but is weaker for halogens. youtube.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Dominant Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strong Activator | Ortho, Para | Resonance Donation |

| -Cl (Chloro) | Weak Deactivator | Ortho, Para | Inductive Withdrawal |

Oxidation and Reduction Pathways

The amino and chloro groups in this compound provide sites for oxidative and reductive transformations, respectively.

Oxidative Transformations of the Amino Group

Aromatic amines are susceptible to oxidation, and the amino group of this compound is no exception. The nitrogen atom can be oxidized under various conditions. A common transformation is N-oxidation, which is a known metabolic pathway for related compounds like 4-aminobiphenyl (B23562). ebi.ac.uk This can lead to the formation of hydroxylamines (Ar-NHOH) and nitroso (Ar-N=O) derivatives, and further oxidation can yield the corresponding nitro compound (Ar-NO₂). These oxidative processes are significant as they are often involved in the metabolic activation of aromatic amines. ebi.ac.uk

Reductive Dehalogenation Studies

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This pathway is particularly relevant for aryl halides. Research on polychlorinated biphenyls (PCBs) has demonstrated that chlorine atoms can be effectively removed from the biphenyl core. nih.gov

Studies have shown that catalytic systems, particularly those using palladium (Pd) on a support or in nanoparticle form, are highly effective for reductive dechlorination. nih.gov For instance, the use of palladium or palladium/iron (Pd/Fe) nanoparticles at room temperature can lead to the removal of chlorine atoms from the biphenyl structure, ultimately yielding biphenyl as the final product. nih.gov Hydrogen gas or other hydrogen donors are typically required for this transformation. nih.govgoogle.com It is therefore expected that the chlorine atom in this compound can be selectively removed under similar catalytic reductive conditions to yield biphenyl-4-ylamine.

Table 2: Potential Reaction Products of this compound

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 3-Chloro-5-nitro-biphenyl-4-ylamine |

| Oxidation of Amino Group | Mild Oxidizing Agent | 3-Chloro-4-nitros-biphenyl |

| Strong Oxidizing Agent | 3-Chloro-4-nitro-biphenyl | |

| Reductive Dehalogenation | H₂, Pd/C catalyst | Biphenyl-4-ylamine |

Derivatization and Structure Activity Relationship Sar Investigations of 3 Chloro Biphenyl 4 Ylamine Analogues

Rational Design of Novel Biphenylamine Derivatives

The design of new derivatives of 3-Chloro-biphenyl-4-ylamine is often guided by the goal of enhancing specific properties, such as biological activity or material characteristics. The parent molecule, with its biphenyl (B1667301) core, chloro substituent, and amino group, offers multiple points for modification. ontosight.ai

The rational design process typically involves considering the electronic and steric effects of potential substituents. For instance, the amino group at the 4-position and the chlorine atom at the 3-position on one of the phenyl rings significantly influence the electron distribution across the biphenyl system. pearson.comstpeters.co.in The other phenyl ring provides a large, relatively non-polar surface that can be functionalized to modulate properties like solubility and intermolecular interactions.

In the context of medicinal chemistry, the design of new analogues might aim to improve binding affinity to a biological target. This can be achieved by introducing functional groups that can form specific interactions, such as hydrogen bonds or ionic bonds, with the target protein. For example, the amino group can be acylated or alkylated to introduce a variety of substituents that can probe the binding pocket of a receptor.

Synthetic Strategies for Functionalizing the Amino Moiety

The amino group of this compound is a primary site for derivatization due to its nucleophilic character. A variety of chemical transformations can be employed to introduce new functional groups at this position.

One common strategy is acylation , where the amine reacts with acyl chlorides or anhydrides to form amides. This reaction is typically straightforward and allows for the introduction of a wide range of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties. For example, reaction with pyrazine (B50134) carboxylic acid in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) can yield N-(3-chloro-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide derivatives. mdpi.com

Alkylation of the amino group is another versatile method. This can be achieved through reactions with alkyl halides. evitachem.com Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated derivatives.

Furthermore, the amino group can be converted into other functional groups. For instance, diazotization followed by substitution reactions can replace the amino group with a variety of substituents, including halogens, hydroxyl groups, or cyano groups. These transformations significantly alter the electronic properties of the molecule.

Synthetic Strategies for Modifying the Biphenyl Core and Halogen Substitution

Modification of the biphenyl core itself is a key strategy for exploring the SAR of this compound analogues. The Suzuki cross-coupling reaction is a powerful tool for this purpose. mdpi.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid. For example, a bromo-substituted biphenylamine can be coupled with various aryl boronic acids to introduce diverse substituents on the biphenyl framework. mdpi.com

The synthesis of the core this compound structure itself often involves a multi-step process. A common route starts with the nitration of a suitable biphenyl precursor, followed by reduction of the nitro group to an amine. evitachem.com For instance, 4-chloro-3-nitro-biphenyl can be reduced using tin metal in the presence of hydrochloric acid to yield 3-amino-4-chlorobiphenyl. prepchem.com

Modification of the halogen substitution pattern is another important aspect of SAR studies. Introducing different halogens (e.g., fluorine, bromine) or multiple halogen atoms can significantly impact the lipophilicity and electronic nature of the molecule. google.com These changes can influence how the molecule interacts with biological targets or its properties in materials applications.

Probing the Influence of Substituent Position and Electronic Properties on Reactivity

The position and electronic nature of substituents on the biphenyl rings play a crucial role in determining the reactivity and properties of the derivatives. Substituents are broadly classified as either electron-donating or electron-withdrawing, and they can exert their influence through inductive and resonance effects. stpeters.co.in

An activating group, such as an amino or alkyl group, increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. pearson.com Conversely, a deactivating group, like a nitro or carbonyl group, withdraws electron density and reduces the ring's reactivity towards electrophiles. pearson.com The phenyl group itself is considered an activating, ortho-, para-directing substituent. pearson.com

In this compound, the amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. The chlorine atom is a deactivating but ortho-, para-directing group. The interplay of these effects, along with steric hindrance, will determine the outcome of further substitution reactions. pearson.com Studies on related N-(biphenyl)pyridin-2-amines have shown that substituent electronic effects can direct the outcome of intramolecular cyclization reactions. acs.org

Investigation of Conformational Preferences in Derivatives

The three-dimensional shape, or conformation, of biphenyl derivatives is a critical factor influencing their biological activity and physical properties. The two phenyl rings in biphenyl are not typically coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the single bond connecting the two rings is a key conformational feature.

The introduction of substituents, particularly at the ortho positions, can significantly restrict this rotation, leading to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable rotational isomers. numberanalytics.com The size and shape of these ortho-substituents are major determinants of the degree of rotational restriction. numberanalytics.com

The electronic properties of substituents can also influence the preferred conformation. Electron-donating groups may favor a more planar conformation, while electron-withdrawing groups can lead to a more twisted structure. numberanalytics.com Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to predict the preferred conformations and the energy barriers to rotation in substituted biphenyls. masterorganicchemistry.com Experimental techniques like NMR spectroscopy can also provide valuable information about the conformational dynamics of these molecules in solution. masterorganicchemistry.com Understanding these conformational preferences is essential for designing molecules with the optimal shape for a specific application.

Computational Chemistry and Mechanistic Elucidation of 3 Chloro Biphenyl 4 Ylamine Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic structure and properties of molecules. DFT methods, such as the popular B3LYP functional, offer a balance between accuracy and computational cost, making them suitable for analyzing medium-sized organic molecules like 3-Chloro-biphenyl-4-ylamine. These studies provide fundamental insights into the molecule's behavior.

Molecular Geometry and Electronic Structure Analysis

The molecular geometry of biphenyl (B1667301) derivatives is characterized by the dihedral angle between the two phenyl rings, which is a result of the balance between steric hindrance from ortho-substituents and electronic effects that favor planarity for extended π-conjugation. For this compound, the chlorine atom is at the 3-position of one ring, and the amino group is at the 4-position of the other. The absence of ortho-substituents suggests a non-planar, twisted conformation. DFT calculations on related polychlorinated biphenyls (PCBs) have shown that the dihedral angles are significantly influenced by the substitution pattern. For instance, in di-ortho-substituted halogenated biphenyls, the dihedral angle can be as high as 84.8°. In the absence of ortho-substituents, the dihedral angle is expected to be smaller, allowing for some degree of π-conjugation between the rings.

The electronic structure is defined by the arrangement of electrons in molecular orbitals. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing chlorine atom (-Cl) significantly influences the electron distribution across the biphenyl framework. The amino group increases the electron density on the phenyl ring it is attached to, particularly at the ortho and para positions, while the chlorine atom withdraws electron density.

Table 1: Calculated Geometric Parameters for a Related Substituted Biphenyl

| Parameter | Value | Reference Compound |

| Dihedral Angle (C1-C1') | ~45° (gas phase) | Unsubstituted Biphenyl |

| C1-C1' Bond Length | 1.485 - 1.491 Å | Polychlorinated Biphenyls |

| Dihedral Angle (with ortho-substituents) | 58.4° - 84.8° | Di-ortho-substituted halogenated biphenyls |

Note: The data presented is for related biphenyl compounds and serves as an estimation for this compound due to the lack of specific experimental or computational data for the target molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted phenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the chloro-substituted phenyl ring, suggesting this as the site for nucleophilic attack. In studies of related 4-aminobiphenyl (B23562) systems, the HOMO and LUMO are often localized on the amine and pyrimidine (B1678525) parts of the molecule, respectively.

Table 2: Representative HOMO-LUMO Energies and Gap for a Substituted Aminobiphenyl System

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -2.4 |

| HOMO-LUMO Gap (ΔE) | 3.1 |

Note: The values are representative for a related push-pull aminobiphenyl-pyrimidine system and are intended to provide a qualitative understanding.

Reactivity Prediction via Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. A smaller hardness value implies higher reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue).

For this compound, the MESP surface is expected to show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a primary site for protonation and electrophilic attack. The regions around the hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential. The chlorine atom, being electronegative, will also show a region of negative potential, while the carbon atom to which it is attached will have a more positive character. Computational studies on chlorinated biphenyls have demonstrated a strong correlation between the MESP and the substitution pattern, with toxic congeners often possessing highly positive electrostatic potentials on the aromatic rings and negative potentials on the chlorine atoms.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is crucial for its application in synthesis. Computational methods, particularly the analysis of transition states, provide detailed insights into the energy barriers and pathways of chemical transformations.

Transition State Analysis for Key Transformations

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy of the transition state determines the activation energy of the reaction. DFT calculations can be used to locate and characterize transition state structures, providing crucial information about the feasibility and selectivity of a reaction.

For this compound, several key transformations can be envisaged, including electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions of its ring. The transition states for these reactions would involve the formation of a sigma complex (arenium ion), and the stability of this intermediate would determine the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the biphenyl system. The transition state for an SNAr reaction typically involves the formation of a Meisenheimer complex.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. DFT studies on similar systems have elucidated the catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps, and have characterized the geometries and energies of the transition states involved.

A computational study on the intramolecular Diels-Alder reaction of a strained biphenyl derivative revealed a concerted [4 + 2]-cycloaddition transition state with a Gibbs free energy of activation (ΔG‡) of approximately 40-41 kcal/mol. While not directly applicable to this compound, this illustrates the power of computational chemistry in elucidating complex reaction pathways.

Energy Profiles and Reaction Pathway Mapping

Understanding the formation and reactivity of this compound necessitates a detailed analysis of the potential energy surfaces (PES) of relevant reactions. Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping reaction pathways by calculating the energies of reactants, transition states, intermediates, and products.

Below is an illustrative data table representing a hypothetical energy profile for a key step in a plausible synthetic pathway, such as the reductive elimination in a palladium-catalyzed cross-coupling reaction. The values are representative of typical organometallic catalytic cycles.

| Stationary Point | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant Complex | Pd(II) intermediate prior to elimination | 0.0 |

| Transition State (TS) | Energy maximum for C-C bond formation | +18.5 |

| Product Complex | This compound coordinated to Pd(0) | -12.0 |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which is invaluable for the characterization and identification of novel compounds. q-chem.comchemrxiv.org Methods like DFT, often using the B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately forecast vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. nih.govdergipark.org.tr

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating the isotropic magnetic shielding constants of nuclei. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), for which the shieldings are also computed at the same level of theory. q-chem.com This allows for the direct comparison with experimental data.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These calculations help in assigning specific vibrational modes (e.g., N-H stretches, C-Cl stretches, aromatic ring modes) to the bands observed in an experimental spectrum. dergipark.org.tr

The following tables present hypothetical, yet representative, predicted ¹H NMR, ¹³C NMR, and key IR spectral data for this compound, as would be obtained from standard computational chemistry software.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound Calculated using DFT (B3LYP/6-31G(d)) in a simulated solvent (e.g., DMSO-d6).

| Atom Type | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 5.15 | -NH₂ protons |

| ¹H | 6.80 - 7.60 | Aromatic protons |

| ¹³C | 115.2 | Aromatic C-NH₂ |

| ¹³C | 120.0 - 145.0 | Other aromatic carbons |

| ¹³C | 133.5 | Aromatic C-Cl |

Predicted Key Infrared (IR) Frequencies (in cm⁻¹) for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3450 - 3350 | N-H stretch (asymmetric & symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | Aromatic C=C stretch & N-H bend | Strong |

| 1300 - 1250 | Aromatic C-N stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

In Silico Screening and Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dergipark.org.trresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular interactions that govern binding. americanpharmaceuticalreview.comresearchgate.net

While specific docking studies for this compound are not prominently published, research on very close derivatives provides significant insight. For example, a recent study performed molecular docking on N-(3′-Chloro-4′-fluoro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide, a derivative of the core this compound structure, against human placental alkaline phosphatase (ALP). mdpi.com Such studies reveal how the biphenyl scaffold can fit into the active site of an enzyme and which functional groups contribute to binding.

In the aforementioned study, the derivative was docked into the active site of ALP. The results, summarized in the table below, indicated a strong binding affinity, characterized by a negative binding free energy (ΔG). The interactions were primarily hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Histidine and Glutamic acid. mdpi.com This demonstrates the potential of the 3-chloro-biphenyl-amine scaffold to serve as a basis for designing enzyme inhibitors.

Illustrative Molecular Docking Results for a this compound Derivative Based on the docking of a pyrazine-2-carboxamide derivative against Human Placental Alkaline Phosphatase (PDB ID: 1EW2). mdpi.com

| Parameter | Value/Description |

|---|---|

| Target Protein | Human Placental Alkaline Phosphatase (ALP) |

| Binding Free Energy (ΔG) | -7.56 kcal/mol |

| Key Interacting Residues | His153, His317, Arg420, Glu429 |

| Types of Interactions | Hydrogen bonding, Hydrophobic interactions, π-Anion interactions |

These in silico screening and docking studies are crucial first steps in identifying potential therapeutic applications for compounds like this compound, allowing researchers to prioritize molecules for synthesis and further in vitro and in vivo testing.

Applications of 3 Chloro Biphenyl 4 Ylamine in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product incorporating portions of all reactants, are highly valued in organic synthesis for their efficiency and atom economy. preprints.org While specific research detailing the use of 3-chloro-biphenyl-4-ylamine in MCRs is not extensively documented in the provided results, the structural features of the molecule strongly suggest its potential as a valuable intermediate in such reactions.

The primary amino group (-NH2) on the biphenyl (B1667301) ring makes this compound a suitable candidate for a variety of MCRs, such as the Ugi and Passerini reactions, which are foundational in the synthesis of peptide-like structures and other complex molecules. ajrconline.org The amine can act as the nucleophilic component, reacting with aldehydes or ketones and isocyanides to rapidly build molecular complexity. For instance, in a hypothetical Ugi-type reaction, this compound could react with a ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide in a single pot.

Furthermore, the biphenyl scaffold itself can be constructed through multi-component strategies, which could then be functionalized to produce derivatives like this compound. The development of one-pot syntheses for structurally diverse compounds is a continuous effort in medicinal chemistry and drug discovery, where MCRs play a pivotal role. preprints.orgmdpi.com

Building Block for Complex Organic Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound serves as an exemplary building block due to its pre-functionalized biphenyl core. solubilityofthings.com The biphenyl moiety is a common structural motif in many biologically active compounds and functional materials. rsc.org

The amino group provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization followed by coupling reactions. ontosight.ainih.gov These reactions allow for the straightforward introduction of diverse functional groups and the extension of the molecular framework. For example, acylation of the amino group with various acid chlorides can lead to a library of amide derivatives with potentially interesting biological or material properties. nih.gov

The chlorine atom, while less reactive than the amino group, offers opportunities for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. rsc.org These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are cornerstones of modern organic synthesis and enable the construction of highly elaborate and functionalized biphenyl systems. The presence of both an amino group and a chlorine atom on the same ring allows for sequential and site-selective modifications, further enhancing its utility as a versatile building block.

Contributions to Materials Science

The unique electronic and structural properties of the biphenyl unit make this compound and its derivatives attractive for applications in materials science. ontosight.ai The rigid biphenyl core can impart thermal stability and desirable photophysical properties to polymers and other materials.

Precursor for Advanced Polymeric Materials

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.commdpi.commdpi.com Aromatic diamines are essential monomers for the synthesis of these polymers. mdpi.com this compound, as a diamine precursor (after introduction of a second amino group or reaction with a dicarboxylic acid derivative), can be incorporated into polymer backbones to tailor their properties.

The synthesis of aromatic polyamides typically involves the polycondensation of an aromatic diamine with a dicarboxylic acid chloride. mdpi.comresearchgate.net The incorporation of the chloro-biphenyl moiety from this compound into the polymer chain can influence properties such as solubility, glass transition temperature, and thermal stability. mdpi.comresearchgate.net For example, the introduction of bulky or non-coplanar biphenyl units can disrupt chain packing, leading to amorphous polymers with improved solubility in organic solvents. mdpi.com

Similarly, polyimides are generally synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a polyamic acid, followed by thermal or chemical cyclization. mdpi.comtitech.ac.jp The properties of the resulting polyimide are highly dependent on the structure of the diamine and dianhydride monomers. mdpi.com The use of diamines derived from this compound could lead to polyimides with specific gas separation or electronic properties.

Components in Optoelectronic Device Research

The optoelectronic properties of organic materials are of great interest for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. acs.orgresearchgate.net Biphenyl derivatives are frequently employed in these applications due to their charge-transporting capabilities and tunable emission properties. mdpi.comresearchgate.net

Triarylamines, which can be synthesized from amino-biphenyl compounds, are widely used as hole-transporting materials in OLEDs due to their low oxidation potentials and the stability of their radical cations. acs.orgresearchgate.net The biphenyl structure in this compound provides a good foundation for designing such materials. Further functionalization of this molecule could lead to new materials with optimized energy levels for efficient charge injection and transport in OLED devices.

Moreover, biphenyl derivatives have been investigated as components of liquid crystals, which are crucial for display technologies. researchgate.net The rigid, elongated structure of the biphenyl unit is conducive to the formation of liquid crystalline phases. The specific substituents on the biphenyl core, such as the chlorine and amino groups in this compound, can influence the mesomorphic properties and clearing temperatures of the resulting liquid crystal materials.

Monomers for Functional Dyes and Pigments Research

Azo dyes, characterized by the -N=N- linkage, represent a large and commercially important class of colorants. nih.gov They are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.govunb.ca The amino group of this compound makes it a suitable diazo component for the synthesis of novel azo dyes. ontosight.aiontosight.ai

The color of an azo dye is determined by the extent of conjugation and the nature of the substituents on the aromatic rings. The biphenyl unit in this compound extends the conjugated system, which can lead to dyes with absorption at longer wavelengths (i.e., deeper colors). The chlorine atom can also modulate the electronic properties of the chromophore, potentially enhancing properties like lightfastness and thermal stability. nih.gov Research into new azo dyes derived from substituted biphenylamines could lead to colorants with improved performance for various applications, including textiles, inks, and plastics. keba.comcen.eu

Catalysis Research Involving Biphenylamine Derivatives

Biphenylamine derivatives have emerged as important ligands in transition metal catalysis. researchgate.net The development of efficient catalysts is crucial for a wide range of organic transformations. While direct catalytic applications of this compound are not detailed, its derivatives hold significant potential.

For instance, phosphine-substituted biphenylamines have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as aryl aminations. researchgate.net The biphenyl scaffold provides a rigid backbone for the ligand, which can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and selectivity. The synthesis of chiral biphenylamine derivatives has also been explored for use in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. rsc.org

Furthermore, copper-catalyzed arylation of amines is another area where biphenylamine-derived ligands could play a role. nih.gov The development of general and inexpensive catalyst systems is a continuous effort in this field. The structural features of this compound make it an interesting starting point for the design and synthesis of new ligands for a variety of catalytic applications.

Ligands in Metal-Catalyzed Reactions

The chemical architecture of this compound, featuring a reactive amino group and a stable biphenyl backbone, makes it a valuable precursor in the synthesis of specialized ligands for metal-catalyzed reactions. ontosight.aiontosight.ai While not typically employed as a ligand itself, its functional groups can be readily modified to create more complex molecules that coordinate with metal centers, thereby influencing the catalyst's activity, selectivity, and stability. Biphenylamines, as a class, are recognized for their utility in constructing ligands for various cross-coupling reactions. alfa-industry.com

The amino group on the biphenyl structure is a key handle for synthetic elaboration. It can undergo reactions to form amides, imines (Schiff bases), or be incorporated into larger heterocyclic systems designed to chelate metal ions. researchgate.net For instance, the condensation reaction between a primary amine, like this compound, and a carbonyl compound yields a Schiff base. researchgate.net These Schiff bases can then serve as bidentate or multidentate ligands, or be used as intermediates for synthesizing other ligand types, such as azetidinones. researchgate.net

In the broader context of metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi reactions, the ligand bound to the metal center is critical. uni-muenchen.degoogle.com Ligands derived from biphenyl structures are common. For example, phosphine (B1218219) ligands containing biphenyl groups are widely used to enhance the efficacy of palladium catalysts. The synthesis of such ligands often involves building upon a core biphenylamine structure. The properties of the resulting catalyst, such as its performance in coupling aryl chlorides, can be fine-tuned by modifying the substituents on the biphenyl rings. google.com The presence of the chlorine atom in this compound offers an additional site for modification or influences the electronic properties of the resulting ligand.

Research into palladium-catalyzed C-H acylation of biaryl-2-amines demonstrates the directing role of the amino group in these transformations. acs.org A plausible mechanism involves the initial chelation-directed C-H activation by the palladium catalyst, forming a cyclometalated intermediate that is crucial for the subsequent coupling step. acs.org This principle underscores the potential of this compound as a foundational element for ligands that operate through chelation-assisted catalysis.

Table 1: Examples of Metal-Catalyzed Reactions with Biphenyl-Based Ligand/Substrate Systems

| Reaction Type | Catalyst System | Substrate/Ligand Precursor | Key Finding | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / S-Phos | 4-bromo-3-methyl-aniline | Synthesis of substituted biaryl-amines. | uni-muenchen.de |

| C-H Acylation | Pd(OAc)₂ | Biaryl-2-amines | The amino group directs regioselective acylation via a cyclopalladated intermediate. | acs.org |

Investigation of Photoredox Catalysis with Biphenylamine-Based Systems

Biphenylamine derivatives have emerged as significant components in the field of photoredox catalysis, a branch of chemistry that uses light to drive chemical reactions. mdpi.comjst.go.jp These systems are valued for their ability to facilitate single-electron transfer (SET) processes under mild conditions upon irradiation with visible light. beilstein-journals.orgbeilstein-journals.org The biphenylamine scaffold can be integrated into photosensitizers or photocatalysts that mediate a variety of organic transformations.

One area of investigation involves the use of N-benzylidene-[1,1'-biphenyl]-2-amines in photocatalytic reductive coupling reactions. beilstein-journals.orgresearchgate.net In a notable study, these imines were converted into valuable unsymmetrical 1,2-diamines using an iridium-based photocatalyst. The reaction proceeds through the generation of α-amino radical intermediates following a single-electron reduction of the imine. beilstein-journals.org The presence of the biphenyl group on the aniline (B41778) moiety was found to be critical for the observed reactivity, highlighting the structural importance of the biphenyl system. beilstein-journals.orgresearchgate.net A proposed mechanism suggests that the photoexcited iridium catalyst is reductively quenched, generating a highly reducing [Ir(II)] species which then reduces the imine via a proton-coupled electron transfer event. beilstein-journals.org

Furthermore, more complex biphenylamine structures, such as tri(biphenyl-4-yl)amine (B1591794) (TpBPA) and its derivatives, have been successfully employed as organic photoredox catalysts. acs.orgchemrxiv.org These molecules can be converted into highly oxidizing radical cations upon photoexcitation in an electrochemically-mediated process. acs.orgunipd.it These excited radical cations are powerful oxidants capable of activating even challenging substrates. For instance, tri(biphenyl-4-yl)amine derivatives have been used for the C-H functionalization of electron-deficient arenes. acs.org It is suggested that the multiple biphenyl units facilitate a pre-association with substrate molecules, enhancing the efficiency of the electron transfer process. acs.org The redox potential of these catalysts can be tuned by introducing electron-withdrawing or electron-donating groups onto the biphenyl rings, allowing for rational design based on the desired transformation. chemrxiv.org

The fundamental role of amines in photoredox catalysis often involves their ability to act as sacrificial reductants, quenching the excited state of a photocatalyst to initiate a catalytic cycle. nih.gov The development of biphenylamine-based systems moves beyond this role, positioning them as key, tunable components of the catalytic system itself, enabling a range of powerful and selective chemical transformations. mdpi.com

Table 2: Research Findings in Photoredox Catalysis with Biphenylamine Systems

| Catalyst/System | Reaction Type | Mechanism/Key Feature | Outcome | Reference(s) |

|---|---|---|---|---|